molecular formula C18H26N2O2 B7150530 N-[(4-methylphenyl)methyl]-2-[3-(oxolan-3-yl)pyrrolidin-1-yl]acetamide

N-[(4-methylphenyl)methyl]-2-[3-(oxolan-3-yl)pyrrolidin-1-yl]acetamide

Cat. No.: B7150530
M. Wt: 302.4 g/mol
InChI Key: DRKUVNWURYGYLV-UHFFFAOYSA-N
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Description

N-[(4-methylphenyl)methyl]-2-[3-(oxolan-3-yl)pyrrolidin-1-yl]acetamide is a synthetic organic compound with a complex structure It features a pyrrolidine ring, an oxolane ring, and a methylphenyl group

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[3-(oxolan-3-yl)pyrrolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-14-2-4-15(5-3-14)10-19-18(21)12-20-8-6-16(11-20)17-7-9-22-13-17/h2-5,16-17H,6-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKUVNWURYGYLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2CCC(C2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylphenyl)methyl]-2-[3-(oxolan-3-yl)pyrrolidin-1-yl]acetamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Oxolane Ring: This step often involves the use of oxirane derivatives, which react with the pyrrolidine ring to form the oxolane structure.

    Attachment of the Methylphenyl Group: This is usually done through a Friedel-Crafts alkylation reaction, where the methylphenyl group is introduced to the nitrogen atom of the pyrrolidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Use of Catalysts: Catalysts such as Lewis acids can be employed to enhance reaction rates.

    Controlled Temperature and Pressure: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.

    Purification Techniques: Techniques such as recrystallization and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylphenyl)methyl]-2-[3-(oxolan-3-yl)pyrrolidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or sodium methoxide in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[(4-methylphenyl)methyl]-2-[3-(oxolan-3-yl)pyrrolidin-1-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs.

    Materials Science: The compound is explored for its properties in the creation of novel materials with specific characteristics.

    Biological Studies: It is used in research to understand its interactions with biological systems and potential therapeutic effects.

    Industrial Applications: The compound is investigated for its use in various industrial processes, including as a precursor for other chemical syntheses.

Mechanism of Action

The mechanism of action of N-[(4-methylphenyl)methyl]-2-[3-(oxolan-3-yl)pyrrolidin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-methylphenyl)methyl]-2-[3-(oxolan-3-yl)pyrrolidin-1-yl]acetamide: shares similarities with other compounds that have pyrrolidine and oxolane rings, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and physical properties. This makes it a valuable compound for targeted research and applications.

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